2-Cyano-3-nitrobenzene-1-sulfonyl chloride

CAS No.: 1394040-86-8

Cat. No.: VC2580863

Molecular Formula: C7H3ClN2O4S

Molecular Weight: 246.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1394040-86-8 |

|---|---|

| Molecular Formula | C7H3ClN2O4S |

| Molecular Weight | 246.63 g/mol |

| IUPAC Name | 2-cyano-3-nitrobenzenesulfonyl chloride |

| Standard InChI | InChI=1S/C7H3ClN2O4S/c8-15(13,14)7-3-1-2-6(10(11)12)5(7)4-9/h1-3H |

| Standard InChI Key | ZAZCMIQGQYTGSR-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)S(=O)(=O)Cl)C#N)[N+](=O)[O-] |

| Canonical SMILES | C1=CC(=C(C(=C1)S(=O)(=O)Cl)C#N)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Information

Basic Identification

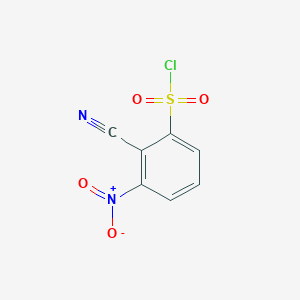

2-Cyano-3-nitrobenzene-1-sulfonyl chloride is identified by the CAS registry number 1394040-86-8. The compound has a molecular formula of C7H3ClN2O4S and a molecular weight of 246.63 g/mol . Its IUPAC name is 2-cyano-3-nitrobenzenesulfonyl chloride . The compound's structure consists of a benzene ring with three key functional groups: a cyano group (–C≡N) at position 2, a nitro group (–NO2) at position 3, and a sulfonyl chloride group (–SO2Cl) at position 1.

Structural Notations

The compound can be represented by various chemical notation systems, which are essential for database searches and structure identification in scientific literature and research. These structural representations are summarized in Table 1.

Table 1: Structural Notations of 2-Cyano-3-nitrobenzene-1-sulfonyl chloride

| Notation Type | Representation |

|---|---|

| SMILES | C1=CC(=C(C(=C1)S(=O)(=O)Cl)C#N)N+[O-] |

| InChI | InChI=1S/C7H3ClN2O4S/c8-15(13,14)7-3-1-2-6(10(11)12)5(7)4-9/h1-3H |

| InChIKey | ZAZCMIQGQYTGSR-UHFFFAOYSA-N |

The SMILES notation provides a linear representation of the molecular structure, while the InChI and InChIKey offer standardized methods for representing the chemical structure in databases and publications .

Physical and Chemical Properties

Physical Properties

The physical characteristics of 2-Cyano-3-nitrobenzene-1-sulfonyl chloride are important for handling, storage, and application considerations. While specific experimental data on physical properties is limited in the available sources, the compound is expected to exist as a solid at room temperature, similar to other aromatic sulfonyl chlorides with similar structures.

Spectroscopic Properties

Spectroscopic data provides valuable information about the compound's structure and purity. One important aspect of spectroscopic characterization is the collision cross section (CCS), which is particularly useful in mass spectrometry analyses. Predicted CCS values for various adducts of 2-Cyano-3-nitrobenzene-1-sulfonyl chloride are presented in Table 2.

Table 2: Predicted Collision Cross Section (CCS) Values

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 246.95749 | 140.6 |

| [M+Na]⁺ | 268.93943 | 152.9 |

| [M+NH₄]⁺ | 263.98403 | 144.7 |

| [M+K]⁺ | 284.91337 | 146.0 |

| [M-H]⁻ | 244.94293 | 135.2 |

| [M+Na-2H]⁻ | 266.92488 | 143.9 |

| [M]⁺ | 245.94966 | 140.6 |

| [M]⁻ | 245.95076 | 140.6 |

These CCS values are crucial for analytical chemistry applications, particularly in ion mobility spectrometry and mass spectrometry, where they help in compound identification and structural characterization .

Molecular Structure and Functional Groups

Arrangement of Functional Groups

The distinct molecular structure of 2-Cyano-3-nitrobenzene-1-sulfonyl chloride features three electron-withdrawing groups attached to a benzene ring in specific positions. The cyano group is positioned at carbon 2, the nitro group at carbon 3, and the sulfonyl chloride group at carbon 1. This particular arrangement of functional groups creates a unique electronic environment that contributes to the compound's reactivity patterns.

Electronic and Steric Effects

The presence of three electron-withdrawing groups on the benzene ring creates a highly polarized electronic structure. The nitro and cyano groups are strong electron-withdrawing groups that decrease electron density in the aromatic ring through both resonance and inductive effects. The sulfonyl chloride group is also electron-withdrawing, making the benzene ring electron-deficient and thus less susceptible to electrophilic aromatic substitution but more reactive toward nucleophilic attack.

Chemical Reactivity

Characteristic Reactions

Due to the presence of the sulfonyl chloride group, 2-Cyano-3-nitrobenzene-1-sulfonyl chloride is particularly reactive toward nucleophiles. Typical reactions include:

-

Nucleophilic substitution at the sulfonyl chloride group to form sulfonamides (with amines) or sulfonate esters (with alcohols)

-

Reduction of the nitro group to form corresponding amines

-

Hydrolysis of the sulfonyl chloride group to form sulfonic acids

-

Transformations involving the cyano group, such as hydrolysis to carboxylic acids or reduction to amines

Stability Considerations

The compound is sensitive to moisture due to the reactivity of the sulfonyl chloride group, which can undergo hydrolysis to form the corresponding sulfonic acid. Therefore, it should be stored under dry conditions. The combination of three electron-withdrawing groups also makes the compound potentially unstable under certain conditions, particularly in the presence of strong nucleophiles or bases.

Comparative Analysis with Related Compounds

Structural Analogues

To better understand the unique properties of 2-Cyano-3-nitrobenzene-1-sulfonyl chloride, it is useful to compare it with structurally related compounds. Table 3 presents a comparison with several analogues.

Table 3: Comparison of 2-Cyano-3-nitrobenzene-1-sulfonyl chloride with Structurally Related Compounds

| Compound Name | CAS Number | Molecular Formula | Structural Differences |

|---|---|---|---|

| 2-Cyano-3-nitrobenzene-1-sulfonyl chloride | 1394040-86-8 | C₇H₃ClN₂O₄S | Reference compound |

| 4-Cyano-2-nitrobenzene-1-sulfonyl chloride | 98279-07-3 | C₇H₃ClN₂O₄S | Different positions of cyano and nitro groups |

| 3-Nitrobenzenesulfonyl chloride | 121-51-7 | C₆H₄ClNO₄S | Lacks cyano group |

The position of substituents on the benzene ring significantly affects the electronic distribution and thus the reactivity of these compounds. For instance, 3-Nitrobenzenesulfonyl chloride (CAS: 121-51-7) has a molecular weight of 221.62 g/mol and lacks the cyano group present in 2-Cyano-3-nitrobenzene-1-sulfonyl chloride . This absence of the cyano group likely results in different electronic properties and reactivity patterns.

Reactivity Differences

The presence and position of electron-withdrawing groups like cyano and nitro significantly influence the reactivity of these compounds. 2-Cyano-3-nitrobenzene-1-sulfonyl chloride, with both cyano and nitro groups, is expected to have enhanced reactivity in certain transformations compared to compounds lacking either of these groups. The ortho positioning of the cyano group relative to the sulfonyl chloride may also introduce steric effects that influence the rate and selectivity of reactions.

Applications in Research and Industry

Research Applications

2-Cyano-3-nitrobenzene-1-sulfonyl chloride serves as a valuable reagent in organic synthesis and chemical research. Its primary applications include:

-

As an intermediate in the synthesis of more complex organic molecules

-

In the preparation of sulfonamides for pharmaceutical research

-

For the introduction of sulfonate groups in various chemical transformations

-

As a reagent in the modification of biological molecules

Future Research Directions

Further research on 2-Cyano-3-nitrobenzene-1-sulfonyl chloride could focus on:

-

Detailed studies of its reaction mechanisms and kinetics

-

Development of new synthetic methodologies using this compound

-

Exploration of its potential in the synthesis of bioactive compounds

-

Investigation of structure-activity relationships in derivatives of this compound

-

Development of more efficient and environmentally friendly synthetic routes

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume